Levetiracetam-D6
Overview
Description
Levetiracetam-d6 is a deuterated form of levetiracetam, an anticonvulsant medication used primarily to treat epilepsy. The deuterium atoms in this compound replace the hydrogen atoms in the original levetiracetam molecule, which can potentially alter its pharmacokinetic properties. This compound is used in scientific research to study the pharmacokinetics and metabolism of levetiracetam.
Mechanism of Action
Target of Action
Levetiracetam-D6, also known as (2S)-2-[2-Oxo(2H_6_)pyrrolidin-1-yl]butanamide or (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide, primarily targets the synaptic vesicle protein 2A (SV2A) . SV2A is a protein that plays a crucial role in the regulation of neurotransmitter release in the brain . In addition to SV2A, this compound also interacts with other molecular targets that involve calcium homeostasis , the GABAergic system , and AMPA receptors .
Mode of Action
This compound exerts its action through an interaction with SV2A . This interaction results in the modulation of neurotransmitter release, thereby affecting neuronal excitability and seizure activity . The compound’s interaction with other targets like calcium channels and GABAergic system further contributes to its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .
Biochemical Pathways
It is known that the drug’s interaction with sv2a and other targets influences several neuronal processes, includingcalcium homeostasis and neurotransmitter release . These interactions can lead to downstream effects such as reduced neuronal excitability and seizure activity .
Pharmacokinetics
This compound exhibits predictable, linear, and dose-proportional pharmacokinetics . The compound’s pharmacokinetics is influenced by factors such as body weight and renal function . Children, for instance, show higher clearance per kilogram body weight than adults, indicating that a higher dosage is required for children per kilogram body weight . Additionally, coadministered medications can also influence the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter release via its interaction with SV2A . This leads to a decrease in neuronal excitability and seizure activity . The drug’s interaction with other targets can also result in antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness . .
Biochemical Analysis
Biochemical Properties
LEVETIRACETAM-D6 interacts with several enzymes and proteins. For instance, it has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is believed to be its primary target . This interaction is thought to contribute to its antiepileptic properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be effective in seizure control, indicating its influence on neuronal cell function . It is also suggested to have impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as SV2A . This interaction is thought to modulate synaptic neurotransmitter release, thereby exerting its antiepileptic effects .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, it has been shown that chronic administration of Levetiracetam can decrease cortical Aβ42 levels and lower the amyloid plaque burden .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on the zebrafish model of epilepsy, it was found that this compound had significant effects on the transcriptome of the model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes minimal metabolism with 30% of the dose metabolized by hydrolysis to a deaminated metabolite . This metabolism is independent of the hepatic cytochrome P450 system and is via a type-B esterase enzyme located in whole blood .
Transport and Distribution
This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, indicating that it is distributed throughout the body .
Subcellular Localization
Given its interaction with SV2A, a protein located in synaptic vesicles, it is likely that this compound may also be found in these subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levetiracetam-d6 involves the incorporation of deuterium atoms into the levetiracetam molecule. One common method is the catalytic hydrogenation of the corresponding deuterated precursor. The process typically involves the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterated precursor is subjected to catalytic hydrogenation, followed by purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Levetiracetam-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Levetiracetam-d6 is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: Researchers use this compound to investigate the metabolic pathways and biological effects of deuterated drugs.
Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of levetiracetam.
Industry: this compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
Comparison with Similar Compounds
Levetiracetam-d6 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties compared to non-deuterated levetiracetam. Similar compounds include:
Levetiracetam: The non-deuterated form, widely used as an anticonvulsant.
Brivaracetam: A related compound with a similar mechanism of action but higher affinity for SV2A.
Diazepam: Another anticonvulsant with a different mechanism of action, acting on GABA receptors.
This compound’s uniqueness lies in its deuterium content, which can provide insights into the metabolic and pharmacokinetic behavior of deuterated drugs.
Properties
IUPAC Name |
(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-QXMLZOKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649402 | |
Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133229-30-7 | |
Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?
A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] this compound, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows this compound to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.
Q2: How does the use of this compound contribute to the validation of the analytical method?
A2: The inclusion of this compound as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of this compound, researchers can establish:
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